molecular formula C18H20N2O4 B2702880 Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235372-72-1

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2702880
CAS No.: 1235372-72-1
M. Wt: 328.368
InChI Key: SNFFLKZAUFVAND-UHFFFAOYSA-N
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Description

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a furan ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with piperidine-1-carboxylate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate: Unique due to the combination of furan, piperidine, and phenyl groups.

    Furan-2-carboxylic acid derivatives: Similar in structure but lack the piperidine and phenyl groups.

    Piperidine-1-carboxylate derivatives: Similar in structure but lack the furan and phenyl groups.

Uniqueness

This compound is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and applications. The presence of the furan ring provides aromaticity and potential for electrophilic substitution, while the piperidine ring offers basicity and potential for nucleophilic substitution .

Biological Activity

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound notable for its structural resemblance to fentanyl, which suggests potential biological activities primarily through opioid receptor interactions. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and research applications.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 1235372-72-1

The compound features a piperidine ring, a furan ring, and a phenyl group, which contribute to its pharmacological properties.

Target and Mode of Action

This compound likely targets the opioid receptors (particularly mu-opioid receptors) in the central nervous system. The binding to these receptors mimics the effects of endogenous opioids, leading to various physiological responses:

  • Analgesia : Reduction in pain perception.
  • Sedation : Induction of drowsiness or sleepiness.
  • Euphoria : Feelings of intense happiness or pleasure.

Biochemical Pathways

The interaction with opioid receptors influences neurotransmitter release, notably dopamine and norepinephrine, which are critical in pain modulation and reward pathways .

Pharmacokinetics

Similar compounds exhibit rapid absorption and distribution within the body, with hepatic metabolism followed by renal excretion. The pharmacokinetic profile suggests that this compound could be effective in both acute and chronic pain management scenarios.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer activity. For instance, related compounds have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-75.85
Compound BA5493.0
Compound CHCT116<10

These findings suggest that modifications to the furan and piperidine moieties could enhance anticancer efficacy, potentially making them viable candidates for further development .

Antimicrobial Activity

Furan-containing compounds have been documented to exhibit antimicrobial properties. The biological evaluation of related compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated various derivatives of piperidine-based compounds for their anticancer potential against human cancer cell lines (MCF-7, A549). Results indicated that certain derivatives exhibited superior growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Assessment :
    • Another research focused on the antimicrobial properties of furan derivatives found that specific modifications led to enhanced activity against resistant bacterial strains, indicating potential for development as new antibacterial agents .

Properties

IUPAC Name

phenyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-17(16-7-4-12-23-16)19-13-14-8-10-20(11-9-14)18(22)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFFLKZAUFVAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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